3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
Compounds containing a triazole ring, such as [1,2,4]triazolo[4,3-b]pyridazine, are of significant interest due to their extensive therapeutic uses . They are often used as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives often involves the latest synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .
Molecular Structure Analysis
The structure of these compounds often involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .
Chemical Reactions Analysis
The chemical reactions of these compounds often involve cyclization with loss of nitrogen after amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds often depend on their specific structure and substituents .
Scientific Research Applications
Cancer Therapy Development
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been explored in the development of cancer therapies. Bradbury et al. (2013) discussed the discovery of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer. Modifications of the triazolopyridazine moiety led to the development of AZD3514, which is undergoing clinical trials (Bradbury et al., 2013).
Antidiabetic Drug Synthesis
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines as potential anti-diabetic drugs. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, showing promising insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Gyoten et al. (2003) synthesized a series of triazolo[1, 5-b]pyridazines with cyclic amines, exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds showed potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antibacterial and Antifungal Activities
Reddy and Reddy (2010) synthesized a series of novel 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines showing notable antibacterial and antifungal activities at higher concentrations (Reddy & Reddy, 2010).
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGWQOFYZJANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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